molecular formula C22H19N3O2 B2546888 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide CAS No. 850931-94-1

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide

Cat. No.: B2546888
CAS No.: 850931-94-1
M. Wt: 357.413
InChI Key: UPLQICPEFWQIBZ-UHFFFAOYSA-N
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Description

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide is a synthetic organic compound belonging to the imidazopyridine class This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a phenyl group and a phenoxyacetamide moiety

Preparation Methods

The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the phenyl and phenoxyacetamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazopyridine core. Common reagents for these reactions include halides and amines.

    Hydrolysis: The phenoxyacetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets makes it a valuable tool for studying biochemical pathways.

    Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents. Its imidazopyridine core is known for its pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazopyridine core allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor antagonism, and disruption of cellular processes .

Comparison with Similar Compounds

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide can be compared with other imidazopyridine derivatives, such as:

    N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: This compound has a similar imidazopyridine core but differs in the substituent attached to the nitrogen atom. It exhibits different chemical reactivity and biological activity.

    N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide: Another derivative with a propanamide group instead of the phenoxyacetamide moiety. This structural variation leads to differences in its chemical and biological properties.

    N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide:

Properties

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-12-13-25-19(14-16)23-21(17-8-4-2-5-9-17)22(25)24-20(26)15-27-18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLQICPEFWQIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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